2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 885274-73-7
VCID: VC8147374
InChI: InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
SMILES: CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

CAS No.: 885274-73-7

Cat. No.: VC8147374

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester - 885274-73-7

Specification

CAS No. 885274-73-7
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Standard InChI Key IYMMHVKKUAJPHJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N
Canonical SMILES CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N

Introduction

Structural and Molecular Characteristics

Chemical Composition and Stereochemistry

The compound’s structure consists of a five-membered oxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) substituted at the 2-position with a 3-aminophenyl group and at the 4-position with an ethyl ester (COOCH2CH3\text{COOCH}_2\text{CH}_3). The oxazole ring’s aromaticity, conferred by delocalized π-electrons across the oxygen and nitrogen atoms, influences its reactivity and binding affinity. The ethyl ester group enhances solubility in organic solvents, while the 3-aminophenyl substituent provides a site for functionalization or hydrogen bonding.

Table 1: Molecular Properties

PropertyValue
CAS No.885274-73-7
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight232.23 g/mol
IUPAC NameEthyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
SMILESCCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis method involves cyclization of 3-aminoacetophenone with ethyl oxalyl chloride in the presence of triethylamine. This reaction proceeds via nucleophilic acyl substitution, forming an intermediate that undergoes intramolecular cyclization under reflux in dichloromethane or toluene. Typical yields range from 60–75%, with purity confirmed via HPLC and NMR.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates moderate activity against Gram-positive bacteria (MIC50=8μg/mL\text{MIC}_{50} = 8 \, \mu\text{g/mL}) via disruption of cell wall synthesis. This is attributed to the oxazole ring’s ability to chelate metal ions essential for bacterial enzymes.

Comparative Analysis with Analogues

Thiazole and Imidazole Derivatives

Replacing the oxazole ring with thiazole or imidazole alters electronic density and bioactivity. For example, 2-(3-amino-phenyl)-thiazole-4-carboxylic acid ethyl ester exhibits higher solubility but lower metabolic stability due to sulfur’s susceptibility to oxidation .

Table 2: Comparison of Heterocyclic Derivatives

CompoundRing TypeLogPSolubility (mg/mL)EGFR KdK_d (nM)
2-(3-Amino-phenyl)-oxazole-4-carboxylateOxazole1.80.452.4
2-(3-Amino-phenyl)-thiazole-4-carboxylateThiazole2.10.783.7
2-(3-Amino-phenyl)-imidazole-4-carboxylateImidazole1.50.324.2

Research Applications and Future Directions

Drug Discovery

The compound’s modular structure allows for derivatization at the amino and ester groups. Recent efforts focus on creating prodrugs by replacing the ethyl ester with polyethylene glycol (PEG) chains to improve pharmacokinetics.

Material Science

Oxazole derivatives are being explored as organic semiconductors due to their planar structure and charge transport properties . Theoretical calculations predict a bandgap of 3.2eV3.2 \, \text{eV} for 2-(3-amino-phenyl)-oxazole-4-carboxylic acid ethyl ester, making it suitable for optoelectronic applications .

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